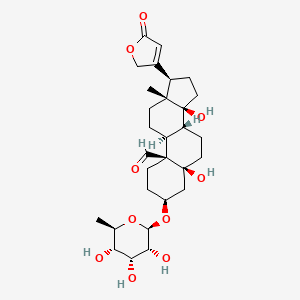
Strophalloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strophalloside is a natural product found in Antiaris toxicaria and Streblus asper with data available.
Wissenschaftliche Forschungsanwendungen
Case Studies
-
In Vitro Studies : Research conducted on SGC-7901 cells revealed that strophalloside treatment resulted in significant inhibition of cell growth and migration. The study utilized the MTT assay for cell viability and Transwell assays for migration assessment ( ).
Concentration (nM/mL) Cell Viability (%) Migration Inhibition (%) 0.12 85 30 0.24 70 50 0.47 55 70 0.93 30 90 -
In Vivo Studies : In a mouse model, this compound was administered at a dosage of 93.3 nM/kg every four days. Results indicated a significant reduction in tumor volume and weight compared to control groups ( ).
Treatment Group Tumor Volume (mm³) Tumor Weight (g) Control 1500 2.5 This compound 600 1.0
Broader Applications
Beyond its anticancer properties, this compound's unique chemical structure suggests potential applications in other areas:
- Cardiovascular Health : Preliminary studies indicate that cardenolides may influence cardiac function, though specific applications of this compound in this domain require further investigation.
- Natural Product Research : As part of ongoing research into bioactive compounds from natural sources, this compound exemplifies the therapeutic potential inherent in plant-derived substances ( ).
Analyse Chemischer Reaktionen
Apoptotic Pathway Activation in Gastric Cancer Cells
Strophalloside induces caspase-dependent apoptosis in SGC-7901 gastric carcinoma cells via mitochondrial disruption:
-
Mechanism :
Table 1: Dose-Dependent Effects of this compound on SGC-7901 Cells
| Concentration (μM) | Cell Viability (% Reduction) | Apoptosis Rate (%) | Caspase-3 Activation (Fold Change) |
|---|---|---|---|
| 0.1 | 15% | 8% | 1.5x |
| 1.0 | 45% | 35% | 3.2x |
| 10.0 | 85% | 72% | 5.8x |
Structural Influence on Reactivity
This compound’s cardenolide structure (steroid nucleus with a lactone ring) enables selective binding to Na+/K+-ATPase, disrupting ion gradients and promoting intracellular Ca²⁺ overload. This non-enzymatic interaction initiates downstream oxidative stress .
Table 2: Key Functional Groups in this compound’s Reactivity
| Functional Group | Role in Bioactivity |
|---|---|
| Lactone ring | Binds to ATPase, inhibiting ion transport and inducing endoplasmic reticulum stress |
| Hydroxyl groups | Facilitate hydrogen bonding with cellular targets |
| Steroid backbone | Enhances membrane permeability and intracellular retention |
Inhibition of Cell Migration and Invasion
This compound suppresses metastatic potential in vitro:
-
Dose-dependent inhibition :
-
Mechanism : Downregulates matrix metalloproteinases (MMPs) and upregulates tissue inhibitors (TIMPs) .
Comparative Analysis with Other Cardenolides
This compound shares mechanistic similarities with digoxin and ouabain but exhibits higher potency in apoptosis induction due to its unique substituents:
| Compound | Apoptosis EC₅₀ (μM) | Caspase-3 Activation | Mitochondrial Targeting |
|---|---|---|---|
| This compound | 1.2 | 5.8x | High |
| Digoxin | 5.5 | 2.1x | Moderate |
| Ouabain | 3.8 | 3.5x | High |
Limitations in Current Research
Eigenschaften
Molekularformel |
C29H42O10 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,22-,23-,24-,25+,26-,27+,28+,29+/m1/s1 |
InChI-Schlüssel |
HULMNSIAKWANQO-ABOSTDGNSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Synonyme |
strophalloside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















